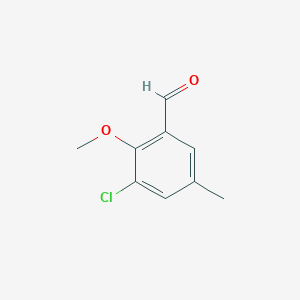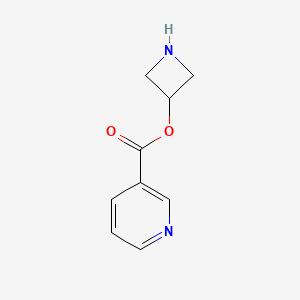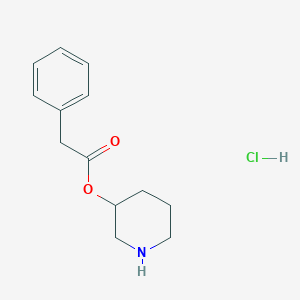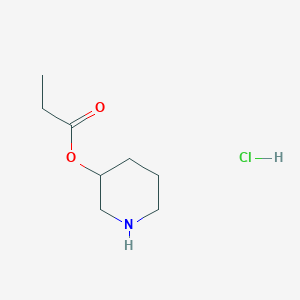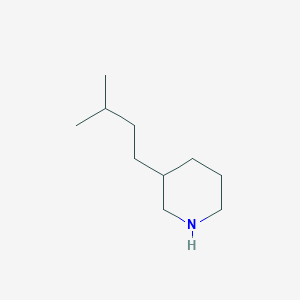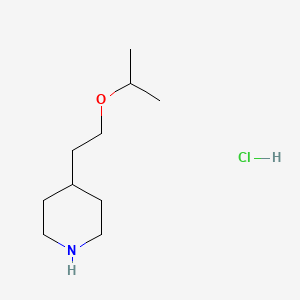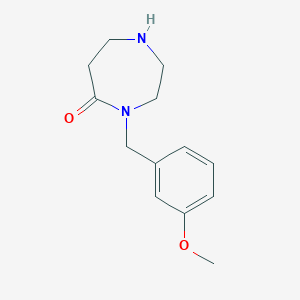![molecular formula C6H13NO2 B1394810 [4-(Hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 1446409-57-9](/img/structure/B1394810.png)
[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol
Descripción general
Descripción
4-(Hydroxymethyl)pyrrolidin-3-YL]methanol, also known as 4-hydroxy-3-methoxypyrrolidine, is a compound belonging to the pyrrolidine family. It is a cyclic secondary amine with a molecular weight of 119.15 g/mol and a melting point of 135-138°C. It is a colorless, crystalline solid that is soluble in water and ethanol. 4-hydroxy-3-methoxypyrrolidine is used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine is not fully understood. However, it is thought that the compound may act as an agonist or antagonist of certain receptors in the body, such as the cannabinoid receptors. Furthermore, it has been suggested that [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine may act as a modulator of certain enzymes, such as the cytochrome P450 enzymes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine are not well understood. However, it has been suggested that the compound may have anti-inflammatory and antioxidant effects. Furthermore, it has been suggested that [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine may have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine in laboratory experiments include its high solubility in water and ethanol, its low toxicity, and its relatively low cost. Furthermore, the compound is easy to synthesize and is readily available from chemical suppliers. However, there are some limitations to using [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine in laboratory experiments. For example, the compound is not very stable and can easily break down in the presence of light or heat. Additionally, due to its low solubility in organic solvents, it can be difficult to separate the compound from other components in a reaction mixture.
Direcciones Futuras
For the use of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine include further research into its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Furthermore, research into the mechanism of action of the compound could lead to the development of new drugs for the treatment of various diseases. Finally, research into the synthesis of [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine could lead to the development of new and more efficient synthetic routes.
Aplicaciones Científicas De Investigación
[4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. It has been used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals, including antibiotics, anti-inflammatory agents, and herbicides. It has also been used in the synthesis of other organic compounds, such as polymers and dyes. Furthermore, [4-(Hydroxymethyl)pyrrolidin-3-YL]methanolmethoxypyrrolidine has been studied for its potential use as a bioactive agent in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
[4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-7-2-6(5)4-9/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERAZQFEFFXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



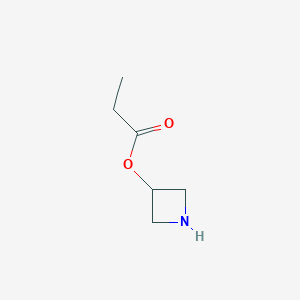
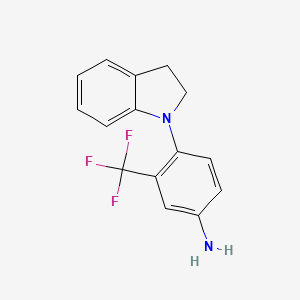
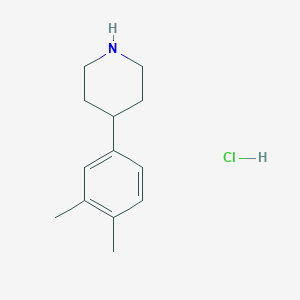
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
